![molecular formula C17H11NO B5747396 7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
7-methyl-11H-indeno[1,2-b]quinolin-11-one
Overview
Description
7-methyl-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound. It is part of the indenoquinolinone family, known for their unique structural features and potential biological activities. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-11H-indeno[1,2-b]quinolin-11-one can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde . This method utilizes palladium as a catalyst to facilitate the formation of the indenoquinolinone core through simultaneous C-H (aldehyde) and C-X bond activation.
Another method involves the use of aryne-mediated palladium-catalyzed remote C-H activation . This approach leverages the reactivity of arynes to achieve the desired transformation, providing a versatile route to indenoquinolinone derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Additionally, the use of heterogeneous catalysts, such as CuO supported on zeolite-Y, has been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-methyl-11H-indeno[1,2-b]quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indenoquinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indenoquinolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
7-methyl-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their anticancer, neuroprotective, and cardioprotective properties.
Mechanism of Action
The mechanism of action of 7-methyl-11H-indeno[1,2-b]quinolin-11-one involves its interaction with specific molecular targets. For instance, as a c-Jun N-terminal kinase (JNK) inhibitor, it binds to the JNK catalytic site, inhibiting its activity . This inhibition can modulate various cellular pathways, including those involved in inflammation and apoptosis.
Additionally, the compound can undergo cytochrome P450-catalyzed oxidation to release nitric oxide (NO), which has various physiological effects . The formation of NO can contribute to its pharmacological actions, including vasodilation and modulation of immune responses.
Comparison with Similar Compounds
7-methyl-11H-indeno[1,2-b]quinolin-11-one can be compared with other indenoquinolinone derivatives, such as:
11H-indeno[1,2-b]quinoxalin-11-one: This compound has similar structural features but differs in its nitrogen-containing ring system.
Indeno[1,2-c]quinoline derivatives: These compounds have variations in their ring fusion patterns and substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a JNK inhibitor, which distinguishes it from other related compounds.
Properties
IUPAC Name |
7-methylindeno[1,2-b]quinolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-10-6-7-11-9-14-16(18-15(11)8-10)12-4-2-3-5-13(12)17(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKOHUEPNXICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,4-dimethylbenzoate](/img/structure/B5747314.png)
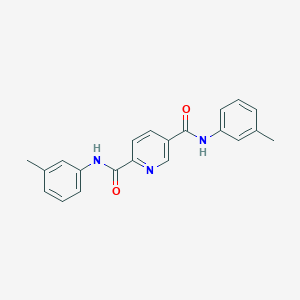
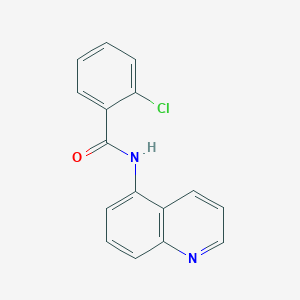
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)
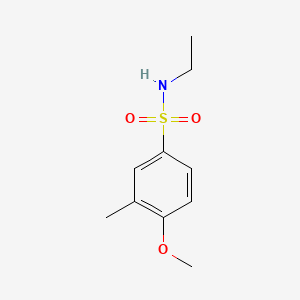
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
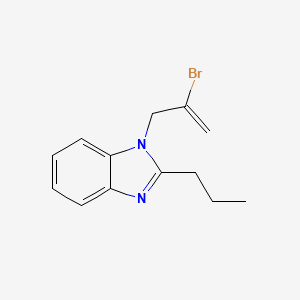
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
![2-[(E)-2-nitroethenyl]-5-phenylfuran](/img/structure/B5747407.png)
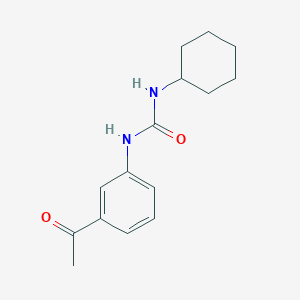
![N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide](/img/structure/B5747420.png)
